2-Isopropoxy-4-methylphenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

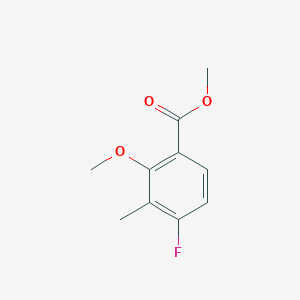

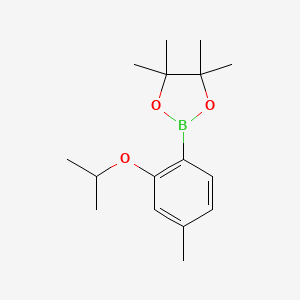

2-Isopropoxy-4-methylphenylboronic acid pinacol ester is a chemical compound with the molecular weight of 276.18 . It is used as an intermediate in the synthesis of a variety of cyclic and acyclic organic compounds .

Synthesis Analysis

The synthesis of this compound involves the use of boron reagents in Suzuki–Miyaura coupling . This process involves the formation of carbon-carbon bonds using a transition metal catalyst . Protodeboronation of pinacol boronic esters is also a key step in the synthesis of this compound .Molecular Structure Analysis

The molecular structure of 2-Isopropoxy-4-methylphenylboronic acid pinacol ester is represented by the InChI code1S/C16H25BO3/c1-11(2)18-14-10-12(3)8-9-13(14)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3 . Chemical Reactions Analysis

This compound is involved in Suzuki–Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds . It also undergoes protodeboronation, a process that is not well developed but has been reported to be catalyzed using a radical approach .Physical And Chemical Properties Analysis

2-Isopropoxy-4-methylphenylboronic acid pinacol ester is a liquid . More detailed physical and chemical properties are not available in the retrieved information.Applications De Recherche Scientifique

Suzuki–Miyaura Cross-Coupling

This compound is used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied due to its mild and functional group tolerant reaction conditions .

Inverse-Electron-Demand Diels-Alder Reaction

The compound is used in the inverse-electron-demand Diels-Alder reaction . This reaction is a variant of the Diels-Alder reaction, a method for diene synthesis .

Simmons-Smith Cyclopropanation Reaction

It’s used in the Simmons-Smith cyclopropanation reaction . This reaction involves the conversion of alkenes into cyclopropanes .

Polyene Cyclization

The compound is used in polyene cyclization . This reaction is a process that forms cyclic structures from polyenes .

Stereoselective Aldol Reactions

It’s used in stereoselective aldol reactions . These reactions involve the formation of a new carbon-carbon bond in a stereocontrolled manner .

Grubbs Cross-Metathesis Reaction

The compound is used in the Grubbs cross-metathesis reaction . This reaction is a method for the synthesis of olefins .

Intramolecular Suzuki-Miyaura Reaction

It’s used in the intramolecular Suzuki-Miyaura reaction . This reaction involves the formation of a ring by creating a new carbon-carbon bond within a single molecule .

Preparation of Therapeutic Kinase and Enzymatic Inhibitors

The compound is used in the preparation of various therapeutic kinase and enzymatic inhibitors . These inhibitors can be used in the treatment of various diseases .

Mécanisme D'action

Orientations Futures

The future directions for the use of this compound could involve further development and optimization of the protodeboronation process . Additionally, its use in the synthesis of a variety of cyclic and acyclic organic compounds suggests potential applications in the development of new chemical products .

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-methyl-2-propan-2-yloxyphenyl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-11(2)18-14-10-12(3)8-9-13(14)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSREWNFINGLOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropoxy-4-methylphenylboronic acid pinacol ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.